
(1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol
Descripción general
Descripción
(1R)-1-(adamantan-1-yl)-2-aminoethan-1-ol, commonly known as Memantine, is a medication that is used to treat moderate to severe Alzheimer's disease. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that works by blocking the overstimulation of glutamate receptors in the brain.
Aplicaciones Científicas De Investigación
Pharmacokinetic Profile Improvement
One study examined substituted phenyl groups as enhancements to the pharmacokinetic profile of urea-based soluble epoxide hydrolase inhibitors, which have shown potential in anti-inflammatory, analgesic, anti-hypertensive, and cardio- and renal-protective capacities in animal models. The adamantyl-containing urea-based inhibitors were found to be rapidly metabolized, prompting the synthesis of new potent inhibitors with the adamantyl group replaced by a substituted phenyl group, presumably offering better pharmacokinetic properties (Jun-Yan Liu et al., 2013).
Antifungal Activity
Another study evaluated the antifungal activity of an adamantane derivative in vivo in models of generalized infection and local skin injury. The derivative showed therapeutic efficacy in the treatment of generalized candidiasis, promoting a significant survival rate in laboratory animals and demonstrating therapeutic efficacy in the treatment of infected wounds (N. Vrynchanu, 2006).
Analgesic Activity
Research on the analgesic activity of salts of 2-(5-(adamantane-1-yl)-4-R-1,2,4-triazole-3-ylthio)acetic acid in rats suggested potential in changing pain perception in experimental animals. This study highlighted the therapeutic prospects of adamantane derivatives for pain management (V. Odintsova, 2016).
Antimalarial Efficacy
A study on novel naphthyl-based 1,2,4-trioxanes, including adamantane-based trioxanes, evaluated their efficacy against multidrug-resistant Plasmodium yoelii nigeriensis in mice, identifying compounds with significant protective effects, suggesting the potential of adamantane derivatives in antimalarial therapies (Manvika Karnatak et al., 2021).
Neuropharmacological Applications
Amantadine, a well-known derivative of adamantane, has been clinically used for the management of Parkinson's disease and drug-induced extrapyramidal symptoms. Its role as an N-methyl-D-aspartate (NMDA) receptor antagonist with rapid blocking and unblocking channel kinetics highlights the neuroprotective potential of adamantane derivatives (J. Kornhuber et al., 1995).
Propiedades
IUPAC Name |
(1R)-1-(1-adamantyl)-2-aminoethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c13-7-11(14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-11,14H,1-7,13H2/t8?,9?,10?,11-,12?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCFWAYXPRBRNU-CRCJWISWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)[C@H](CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B3106063.png)
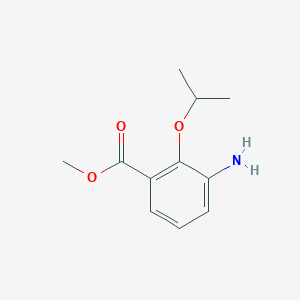

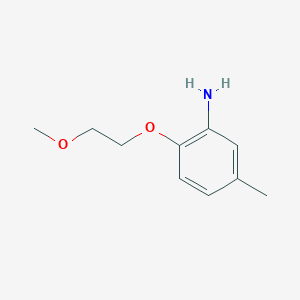


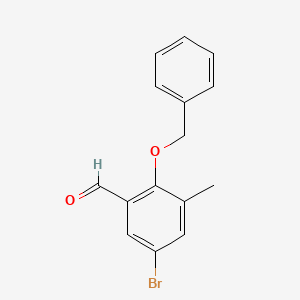
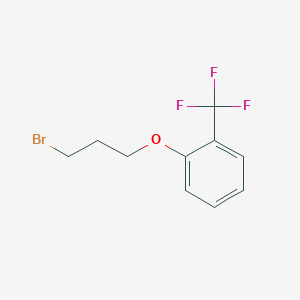
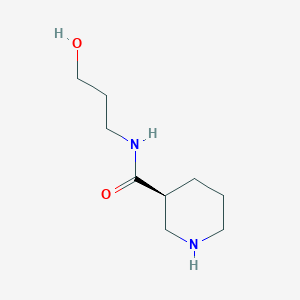
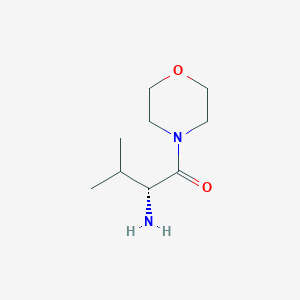
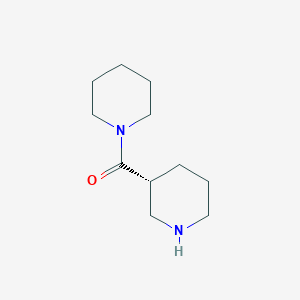
![[(2S)-1-(2-methoxyethyl)pyrrolidin-2-yl]methanol](/img/structure/B3106140.png)
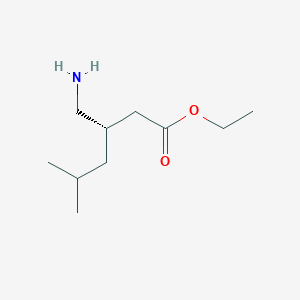
![4-[(3S)-piperidine-3-carbonyl]morpholine](/img/structure/B3106149.png)